5-Cyano-2-methylbenzoic acid
Overview
Description
5-Cyano-2-methylbenzoic acid is a chemical compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 . The IUPAC name for this compound is 5-cyano-2-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for 5-Cyano-2-methylbenzoic acid is 1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12) .Scientific Research Applications
Solubility and Solvent Effects
Research into the solubility of compounds similar to 5-Cyano-2-methylbenzoic acid, such as 2-amino-3-methylbenzoic acid, provides insights into their behavior in various solvents. For instance, Zhu et al. (2019) investigated the solubility of 2-amino-3-methylbenzoic acid in a range of solvents, demonstrating the importance of temperature and solvent type on solubility, which is relevant for purification processes (Zhu et al., 2019).
Synthesis and Chemical Processing
The application of continuous flow-flash chemistry in the synthesis of 5-cyano-2-formylbenzoic acid, a structurally related compound, was explored by Seto et al. (2019). This method proved efficient for scaling up the synthesis, indicating potential applications in industrial chemical processes (Seto et al., 2019).
Biological Applications
In the realm of biology, compounds structurally similar to 5-Cyano-2-methylbenzoic acid have been studied for their potential applications. For example, Eamvijarn et al. (2012) isolated new compounds from the fungus Neosartorya pseudofischeri, one being a derivative of 2,4-dihydroxy-6-methylbenzoic acid, and explored their cytostatic activity in human cancer cells (Eamvijarn et al., 2012).
Catalysis and Chemical Reactions
Research into catalysis involving compounds similar to 5-Cyano-2-methylbenzoic acid has been conducted. Maleki and Ashrafi (2014) described the use of NH4H2PO4/Al2O3 as a catalyst for the synthesis of derivatives that include 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans, demonstrating the role these compounds can play in facilitating chemical reactions (Maleki & Ashrafi, 2014).
Photocatalytic Degradation
The study of photocatalytic reactions involving methylbenzoic acid derivatives, as seen in the work of Wang et al. (2000), provides insight into the degradation processes of similar compounds, which could have environmental applications (Wang et al., 2000).
Molecular Structure and Properties
Research on the molecular structure and properties of related compounds, like the work on 3,5-dinitro-2-methylbenzoic acid by Ye et al. (2011), offers insights into the behavior and characteristics of 5-Cyano-2-methylbenzoic acid, which is essential for understanding its potential applications (Ye et al., 2011).
Antimicrobial Agents
The synthesis and evaluation of thiazolyl-acetic acid derivatives, including 5-substituted-2-methyl-1,3-thiazole-4-yl acetic acids for antimicrobial activities as noted by Shirai et al. (2013), hint at the potential biological applications of similar compounds (Shirai et al., 2013).
properties
IUPAC Name |
5-cyano-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKGGLBHJBTYMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylbenzoic acid | |
CAS RN |
1975-54-8 | |
Record name | 5-cyano-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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